Product packaging for Methyl 5-chloro-2-methoxybenzoate(Cat. No.:CAS No. 33924-48-0)

Methyl 5-chloro-2-methoxybenzoate

Cat. No.: B154170
CAS No.: 33924-48-0
M. Wt: 200.62 g/mol
InChI Key: HPTHYBXMNNGQEF-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B154170 Methyl 5-chloro-2-methoxybenzoate CAS No. 33924-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTHYBXMNNGQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057720
Record name Methyl 5-chloro-o-anisate
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33924-48-0
Record name Benzoic acid, 5-chloro-2-methoxy-, methyl ester
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Record name Methyl 5-chloro-2-methoxybenzoate
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Record name Methyl 5-chloro-o-anisate
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Record name Methyl 5-chloro-2-methoxybenzoate
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Synthetic Methodologies and Strategies for Methyl 5 Chloro 2 Methoxybenzoate and Its Precursors

Esterification Pathways for Methyl 5-chloro-2-methoxybenzoate Synthesis

The introduction of the methyl ester group is a critical step in the synthesis of this compound. This can be accomplished through direct esterification of the corresponding carboxylic acid or by esterifying a precursor molecule early in the synthetic sequence.

Direct Esterification of 5-Chloro-2-methoxybenzoic Acid with Methanol

The Fischer esterification, a classic and widely employed method, facilitates the direct conversion of 5-chloro-2-methoxybenzoic acid to its methyl ester. masterorganicchemistry.com This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

A study on the esterification of fluorinated aromatic carboxylic acids with methanol using a heterogeneous catalyst provides insight into modern advancements in this area. rsc.orgresearchgate.net While the specific substrate differs, the principles of using methanol as a methyl source in the presence of a catalyst are directly relevant. rsc.orgresearchgate.net

Esterification of 5-Chlorosalicylic Acid as an Initial Step

An alternative and frequently utilized strategy involves the esterification of 5-chlorosalicylic acid to produce methyl 5-chlorosalicylate as a key intermediate. google.com This approach is particularly advantageous as it sets the stage for the subsequent methylation of the phenolic hydroxyl group.

In a typical procedure, 5-chlorosalicylic acid is dissolved in methanol, and a strong acid catalyst like concentrated sulfuric acid is added. The mixture is then heated under reflux for an extended period, often 20 to 24 hours, to ensure complete conversion to the methyl ester. google.com Upon cooling, the product, methyl 5-chlorosalicylate, often crystallizes from the solution and can be isolated in high yield. google.com

ReactantReagentsConditionsProductYieldReference
5-Chlorosalicylic acidMethanol, Sulfuric acidReflux, 24 hoursMethyl 5-chlorosalicylate92% google.com
5-Chlorosalicylic acidMethanol, Sulfuric acidReflux, 20 hoursMethyl 5-chlorosalicylateNot specified

Regioselective Methylation Procedures for the Methoxy (B1213986) Group Installation

The introduction of the methoxy group at the C2 position is a pivotal step that requires precise control to ensure the desired regioselectivity.

Methylation of Hydroxyl-Substituted Benzoate (B1203000) Esters (e.g., Methyl 5-chlorosalicylate)

The phenolic hydroxyl group of methyl 5-chlorosalicylate is selectively methylated to yield this compound. google.comgoogle.com This transformation is commonly achieved using a methylating agent in the presence of a base.

One established method involves the use of dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent. The reaction mixture is heated at reflux for several hours to drive the reaction to completion. prepchem.com Another procedure utilizes dimethyl sulfate with aqueous sodium hydroxide in an acetone solution. google.com

Starting MaterialMethylating AgentBaseSolventConditionsProductYieldReference
Methyl 5-chlorosalicylateDimethyl sulfateSodium hydroxideAcetone/WaterReflux, 45 minutesThis compound66% google.com
5-Chlorosalicylic acidDimethyl sulfatePotassium carbonateAcetoneReflux, 18 hoursThis compound99% prepchem.com

Optimized Conditions for Methoxy Group Formation under Aqueous and Non-Aqueous Environments

The conditions for methylation can be tailored based on the reaction environment. It has been observed that methylation of 5-chlorosalicylic acid can proceed directly to this compound under anhydrous conditions. google.com However, in an aqueous environment, it is often necessary to first esterify the carboxylic acid to methyl 5-chlorosalicylate before proceeding with the methylation of the hydroxyl group. google.com

A procedure for the methylation of methyl 5-chlorosalicylate under aqueous conditions involves dissolving the ester in acetone and then adding aqueous sodium hydroxide and dimethyl sulfate. google.com The reaction is stirred, and further portions of base and methylating agent are added before heating under reflux. google.com This method, while effective, resulted in a 66% yield after distillation. google.com

In a non-aqueous approach, the methylation of 5-chlorosalicylic acid using dimethyl sulfate and potassium carbonate in acetone yielded this compound directly in a high yield of 99%. prepchem.com This suggests that under these anhydrous conditions, both the carboxylic acid and the phenolic hydroxyl group are methylated.

Controlled Chlorination Techniques for Aromatic Substitution

The introduction of the chlorine atom at the C5 position is a key structural feature of the target molecule and its precursors. This is typically achieved through electrophilic aromatic substitution on a suitable benzoic acid derivative.

The chlorination of 2-methoxybenzoic acid can be performed using a mixture of hydrochloric acid and hydrogen peroxide in ethanol or isopropanol, yielding 5-chloro-2-methoxybenzoic acid. google.com Another method involves the chlorination of 2-methoxybenzoic acid in carbon tetrachloride in the presence of iodine as a catalyst. google.com

For the synthesis of precursors like 5-chlorosalicylic acid, salicylic acid can be chlorinated. One method involves treating salicylic acid with sulfuric acid in acetonitrile, followed by the addition of N-chlorosuccinimide (NCS). This regioselective reaction yields 5-chlorosalicylic acid.

Recent advancements have also explored palladium-catalyzed meta-C–H chlorination of benzoic acid derivatives, offering a modern approach to achieving this transformation with high selectivity. rsc.org

Starting MaterialChlorinating AgentCatalyst/SolventProductReference
2-Methoxybenzoic acidHydrochloric acid, Hydrogen peroxideEthanol/Isopropanol5-Chloro-2-methoxybenzoic acid google.com
2-Methoxybenzoic acidChlorineIodine, Carbon tetrachloride5-Chloro-2-methoxybenzoic acid google.com
Salicylic acidN-ChlorosuccinimideSulfuric acid, Acetonitrile5-Chlorosalicylic acid chemicalbook.com
Benzoic acid derivativesNot specifiedPd(II) catalystmeta-Chloro benzoic acid derivatives rsc.org

Chlorination of Aminosalicylic Acid Derivatives

The chlorination of aromatic compounds, particularly those containing activating groups like amino and hydroxyl functions, is a critical step in the synthesis of many complex molecules. In the context of producing precursors for this compound, the chlorination of aminosalicylic acid derivatives or analogous compounds like aminobenzoic acids is a relevant pathway.

Research into the synthesis of related structures, such as 2-amino-5-chloro-3-methylbenzoic acid, provides insight into the methodologies that could be applied. A common reagent for such chlorination is N-Chlorosuccinimide (NCS). While NCS is known for clean reactions, its high cost can be a significant drawback, making it more suitable for products with a higher value-add. patsnap.com The expense and challenges associated with post-processing when using high-boiling point solvents like DMF have driven research into alternative chlorinating agents. patsnap.com

Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of electron-rich aromatic rings, such as anilines and phenols. wikipedia.orgcommonorganicchemistry.com It serves as an effective source of electrophilic chlorine ("Cl+"), enabling the substitution of a chlorine atom onto the aromatic ring. wikipedia.org The reactivity of NCS can be enhanced with the use of acid catalysts. commonorganicchemistry.comorganic-chemistry.org

A specific application of this method is found in the synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a closely related derivative. In this process, 4-acetamido-2-methoxybenzoic acid methyl ester is chlorinated using NCS in N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds with controlled heating, initially at 40°C for 5 hours, followed by a period at 65°C for 4 hours. This two-temperature approach allows for controlled reaction progression, leading to a high molar yield of 90.3% and exceptional purity of 99.8% or greater after crystallization and washing. chemicalbook.com

The table below summarizes the reaction conditions for this specific NCS-mediated chlorination.

Table 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate using NCS

Parameter Value
Starting Material 4-acetamido-2-methoxybenzoic acid methyl ester
Chlorinating Agent N-Chlorosuccinimide (NCS)
Solvent N,N-dimethylformamide (DMF)
Reaction Temperature 40°C (5h), then 65°C (4h)
Molar Yield 90.3%

| Product Purity (HPLC) | ≥ 99.8% |

Data sourced from ChemicalBook synthesis report. chemicalbook.com

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing product yield, reducing costs, and ensuring process efficiency. A highly effective synthesis of this compound starts from 5-chlorosalicylic acid. The process involves a methylation reaction using dimethyl sulfate with potassium carbonate in acetone, refluxed for 18 hours. This optimized method results in a near-quantitative yield of 99%. prepchem.com

Studies on the synthesis of analogous compounds, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, provide a clear illustration of how systematic optimization of each reaction step can dramatically improve the total yield. researchgate.net The synthesis, which starts from salicylic acid, involves four key steps: etherification, sulfonyl chlorination, amination, and esterification. researchgate.net For instance, in the sulfonyl chloride step, optimizing the molar ratio of the methoxy benzoic acid intermediate to chlorosulfonic acid to 1:5 was found to be critical, achieving a yield of 95.7% for that step. researchgate.net By carefully refining parameters like molar ratios, reaction time, and temperature for each stage, the total yield for the entire four-step process was significantly improved to 63.7%. researchgate.net

The following table demonstrates the impact of process optimization on the yields of individual steps in the synthesis of a related sulfonylated benzoate.

Table 2: Yield Enhancement via Process Optimization for a Multi-step Synthesis

Reaction Step Optimized Yield
Etherification 92.6%
Sulfonyl Chloride 95.7%
Amine Formation 75.8%
Esterification 97.4%

Data adapted from a study on Methyl 2-methoxy-5-aminosulfonyl benzoate synthesis. researchgate.net

These findings underscore the importance of methodical process development in achieving high efficiency in the synthesis of this compound and its derivatives.

Exploration of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. For the synthesis of this compound and related compounds, several novel and more sustainable routes are being explored.

One significant advancement is the use of water as a reaction medium, replacing toxic and hazardous organic solvents. isca.me An efficient method for the chlorination of aromatic compounds has been developed using N-Chlorosuccinimide (NCS) in an aqueous medium with hydrochloric acid (HCl). This system is cost-effective, free from organic solvents, and provides chlorinated products in excellent yields, ranging from 75% to 96%, under mild conditions. isca.me

Furthermore, new synthetic pathways are being designed to be shorter and more efficient, thereby reducing the environmental impact. Patents describe a novel technique for producing related sulfamoyl benzoates from precursors like 2-methoxy-5-chlorobenzoic acid methyl ester. google.comgoogle.com This method is noted for having a shorter process flow, resulting in high yield and good quality while avoiding the generation of "three wastes" (waste gas, waste water, and industrial residue). google.com Such processes are considered more environmentally friendly and suitable for large-scale industrial production. google.comgoogle.com The development of biodegradable surfactants that allow complex chemical reactions to occur in water instead of organic solvents also represents a major step forward in sustainable synthesis. proquest.com These approaches, focused on reducing waste and improving safety and cost-effectiveness, are central to the future of chemical manufacturing. google.com

Advanced Organic Transformations and Derivatization of Methyl 5 Chloro 2 Methoxybenzoate

Functionalization of the Ester Moiety

The methyl ester group of Methyl 5-chloro-2-methoxybenzoate is a primary site for modification, allowing for its conversion into other important functional groups such as carboxylic acids and amides.

The saponification of the methyl ester to its corresponding carboxylic acid, 5-chloro-2-methoxybenzoic acid, is a fundamental transformation. This reaction is typically achieved through alkaline hydrolysis, where the ester is treated with a strong base, such as sodium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via a nucleophilic acyl substitution mechanism, wherein the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group, which is subsequently protonated upon acidic workup to yield the final carboxylic acid product.

This hydrolysis is a key step in synthetic pathways where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation or other derivatizations. For instance, the resulting 5-chloro-2-methoxybenzoic acid is a precursor in the synthesis of various biologically active molecules. google.com A Russian patent describes a method for producing 2-methoxy-5-chlorobenzoic acid that involves the hydrolysis of the corresponding methyl ester. google.com

Table 1: Conditions for Alkaline Hydrolysis

Reactant Reagents Product Notes

While the ester group can undergo transesterification with other alcohols under acidic or basic catalysis to form different esters, a more frequently documented transformation for this substrate is amidation. Amidation involves the reaction of the ester with a primary or secondary amine, typically at elevated temperatures, to form the corresponding amide. This reaction, a form of aminolysis, also proceeds through a nucleophilic acyl substitution mechanism.

A notable example is the reaction of this compound with phenethylamine (B48288). google.com Heating a mixture of the two compounds at 125°C results in the formation of N-phenethyl-5-chloro-2-methoxybenzamide in high yield. google.com This transformation highlights the utility of the ester as a leaving group precursor for the installation of nitrogen-containing functional groups.

Table 2: Amidation of this compound

Reactant Reagent Conditions Product Yield

Reactions Involving the Chlorine Atom

The chlorine atom on the aromatic ring provides a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile. youtube.com The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. youtube.com

In this compound, the chlorine atom is the leaving group. However, the substituents on the ring are not strongly activating for the SNAr mechanism. The methoxy (B1213986) group at the ortho position is an electron-donating group by resonance, which destabilizes the anionic intermediate. The methoxycarbonyl group at the meta position has a weaker electron-withdrawing inductive effect compared to a nitro group and cannot stabilize the negative charge through resonance. Consequently, SNAr reactions on this compound are generally challenging and require harsh conditions or highly reactive nucleophiles. While theoretically possible with potent nucleophiles, specific examples in the literature for this substrate are scarce, indicating that other synthetic routes are often preferred.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl chloride. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond, but significant advances in catalyst development have broadened their utility. libretexts.org

C-C Bond Formation: Reactions like the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) allow for the construction of new carbon-carbon bonds. For these reactions to be successful with an aryl chloride like this compound, a palladium or nickel catalyst system with highly active, electron-rich, and bulky phosphine or N-heterocyclic carbene (NHC) ligands is typically required. libretexts.orgugent.be

C-N Bond Formation: The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide variety of primary and secondary amines to form arylamines. beilstein-journals.orgresearchgate.net This reaction is catalyzed by palladium complexes, often with specialized ligands that facilitate the challenging C-N bond-forming reductive elimination step. beilstein-journals.org

C-O Bond Formation: Similarly, the Buchwald-Hartwig C-O coupling reaction can be used to form diaryl ethers by reacting the aryl chloride with a phenol in the presence of a suitable palladium or copper catalyst.

While these cross-coupling reactions are broadly applicable to aryl chlorides, specific literature reports detailing their application to this compound are not abundant. This suggests that for this particular substrate, either the reactivity is lower, requiring highly specialized conditions, or that alternative synthetic strategies are more commonly employed.

Modifications of the Methoxy Group

The ortho-methoxy group is another site for chemical transformation, most commonly through ether cleavage to reveal a phenol.

A standard and effective method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids, most notably boron tribromide (BBr₃). nih.govnih.gov The reaction mechanism involves the formation of an adduct between the Lewis acidic boron and the Lewis basic ether oxygen. nih.gov This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding via an Sₙ2-type mechanism, which cleaves the methyl-oxygen bond to generate a bromoborane-phenoxy intermediate. nih.govcore.ac.uk Subsequent aqueous workup hydrolyzes this intermediate to yield the corresponding phenol, in this case, Methyl 5-chloro-2-hydroxybenzoate. This transformation is crucial for accessing phenolic derivatives that can undergo further reactions such as O-alkylation or serve as key structural motifs in various target molecules.

More advanced methods for modifying the methoxy group also exist. For example, nucleophilic amination of methoxy arenes has been achieved using a sodium hydride-iodide composite, which can facilitate the intramolecular substitution of a methoxy group by an amine nucleophile. ntu.edu.sg This represents a direct C-O to C-N bond conversion.

Table 3: Demethylation of Aryl Methyl Ethers

Reactant Type Reagent Product Type Mechanism Notes

Derivatization for Complex Molecular Architectures

The strategic modification of this compound allows for the construction of intricate molecules with potential applications in various fields of chemical research.

The ester functionality of this compound is amenable to aminolysis, a process that converts esters to amides. This reaction is a fundamental transformation for introducing nitrogen-containing moieties. A notable example is the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide.

The direct aminolysis of this compound with phenethylamine provides the corresponding amide in high yield. The reaction is typically carried out by heating a mixture of the ester and the amine. google.com In a specific procedure, reacting this compound with a molar excess of phenethylamine at elevated temperatures leads to the formation of N-phenethyl-5-chloro-2-methoxybenzamide. google.com This transformation is a key step in the synthesis of more complex molecules, such as certain sulfonamide derivatives. google.com

Alternatively, the amide can be prepared by first converting the parent acid, 5-chloro-2-methoxybenzoic acid, to its acid chloride, 5-chloro-2-methoxybenzoyl chloride. The subsequent reaction of the acid chloride with phenethylamine in a suitable solvent like benzene (B151609) also yields N-phenethyl-5-chloro-2-methoxybenzamide. google.com

Table 1: Synthesis of N-Phenethyl-5-chloro-2-methoxybenzamide

Reactants Reagents/Conditions Product Yield Reference
This compound, Phenethylamine Heated at 125°C for 5 hours N-Phenethyl-5-chloro-2-methoxybenzamide 84% google.com
5-Chloro-2-methoxybenzoyl chloride, Phenethylamine Benzene N-Phenethyl-5-chloro-2-methoxybenzamide 90% google.com

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science. While direct conversion from this compound is not typical, a two-step process involving the formation of a hydrazide intermediate is a common and effective strategy.

The first step is the conversion of the methyl ester to the corresponding hydrazide, 5-chloro-2-methoxybenzoyl hydrazide. This is generally achieved by reacting the ester with hydrazine hydrate in a suitable solvent, such as ethanol. Following the formation of the hydrazide, cyclization to the 1,3,4-oxadiazole ring can be accomplished through various methods. A widely used method involves the reaction of the acid hydrazide with a dehydrating agent like phosphorus oxychloride. nih.govnih.gov The acid hydrazide can also be reacted with other reagents, such as carboxylic acids or acid chlorides, to introduce different substituents onto the oxadiazole ring. nih.gov The general synthetic route involves the initial formation of an N-acylhydrazone, which then undergoes oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole. researchgate.netjournalagent.com

Table 2: General Synthesis of 1,3,4-Oxadiazole Derivatives from an Ester Precursor

Step General Reaction Common Reagents Intermediate/Product
1 Ester to Hydrazide Hydrazine Hydrate Aroylhydrazide
2 Hydrazide to 1,3,4-Oxadiazole Phosphorus Oxychloride, Carboxylic Acids, Acid Chlorides 2,5-Disubstituted 1,3,4-Oxadiazole

The introduction of amino and acetamido groups onto the benzene ring of this compound derivatives is a crucial step in the synthesis of various biologically active molecules.

The synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate can be achieved by the direct chlorination of Methyl 4-amino-2-methoxybenzoate. sigmaaldrich.com For instance, the reaction of Methyl 4-amino-2-methoxybenzoate with iodobenzene dichloride in the presence of pyridine in anhydrous tetrahydrofuran yields the desired chlorinated product. sigmaaldrich.com

The corresponding acetamido derivative, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is often synthesized by the chlorination of Methyl 4-acetamido-2-methoxybenzoate. nih.govorganic-chemistry.org A common method involves using N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF). nih.govorganic-chemistry.org This process is noted for its efficiency. nih.gov Alternatively, Methyl 4-acetamido-5-chloro-2-methoxybenzoate can be prepared by the acetylation of Methyl 2-methoxy-4-amino-5-chlorobenzoate using acetic anhydride in acetic acid. guidechem.com This compound is a known metabolite of Metoclopramide (B1676508). nih.govlew.ro

Table 3: Synthesis of Amino- and Acetamido-Substituted Derivatives

Starting Material Reagents/Conditions Product Reference
Methyl 4-amino-2-methoxybenzoate Iodobenzene dichloride, Pyridine, Tetrahydrofuran Methyl 4-amino-5-chloro-2-methoxybenzoate sigmaaldrich.com
Methyl 4-acetamido-2-methoxybenzoate N-Chlorosuccinimide, N,N-Dimethylformamide Methyl 4-acetamido-5-chloro-2-methoxybenzoate nih.govorganic-chemistry.org
Methyl 2-methoxy-4-amino-5-chlorobenzoate Acetic Anhydride, Acetic Acid Methyl 4-acetamido-5-chloro-2-methoxybenzoate guidechem.com

Sulfonamide-containing molecules are of significant interest due to their wide range of biological activities. Derivatization of this compound into sulfonamides often involves multiple synthetic steps.

A key intermediate, N-phenethyl-5-chloro-2-methoxybenzamide, derived from the aminolysis of this compound, can be further functionalized to introduce a sulfonamide group. This is achieved through chlorosulfonation followed by aminolysis. For example, N-phenethyl-5-chloro-2-methoxybenzamide can be converted to p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide. google.com

In a related synthetic pathway, 2-methoxy-4-acetylamine methyl benzoate (B1203000) can undergo halogenation and subsequent condensation with an ethane sulfinic acid sodium salt to yield methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. nih.gov Furthermore, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized, highlighting the utility of the 5-chloro-2-methoxybenzoyl scaffold in accessing diverse sulfonamides. The synthesis of 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is another example of a complex sulfonamide derived from this structural motif.

Table 4: Examples of Sulfonamide Derivatives

Starting Material/Intermediate Transformation Product
N-Phenethyl-5-chloro-2-methoxybenzamide Chlorosulfonation and aminolysis p-[5-Chloro-2-methoxybenzamidoethyl]-benzene sulfonamide
2-Methoxy-4-acetylamine methyl benzoate Halogenation and condensation with sodium ethanesulfinate Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate
5-Chloro-2-methoxybenzoic acid derivatives Amidation with sulfonamide-containing anilines 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives

Mechanistic and Kinetic Investigations of Reactions Involving Methyl 5 Chloro 2 Methoxybenzoate

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis and subsequent reactions of Methyl 5-chloro-2-methoxybenzoate involve several well-established mechanistic pathways.

Esterification: The formation of this compound itself can be achieved via Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of 5-chloro-2-methoxybenzoic acid. byjus.comlibretexts.org This initial step activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by methanol. mdpi.comyoutube.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the final ester product. byjus.comlibretexts.org The entire process is a series of equilibria, and is classified as a bimolecular acid-catalyzed acyl-oxygen bond fission (AAC2) mechanism. youtube.com

Methylation: An alternative synthesis route involves the methylation of Methyl 5-chlorosalicylate (methyl 5-chloro-2-hydroxybenzoate). This reaction typically proceeds via a mechanism analogous to the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com A base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. vaia.com This phenoxide then acts as a nucleophile, attacking the methyl group of a methylating agent like dimethyl sulfate in an SN2 (bimolecular nucleophilic substitution) reaction to form the methoxy (B1213986) group. stackexchange.com

Aminolysis: A key transformation of this compound is its reaction with amines (aminolysis) to form amides. This reaction proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com An amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. dalalinstitute.comyoutube.com This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of the methoxy group (as a methoxide ion or methanol), forming the corresponding N-substituted-5-chloro-2-methoxybenzamide. chemistrysteps.com Although the methoxide ion is a relatively poor leaving group, the reaction can be driven to completion, often by using an excess of the amine or by heating. chemistrysteps.comnih.gov

Kinetic Studies of Transformation Processes

While specific, detailed kinetic studies focused exclusively on this compound are not extensively documented in publicly available literature, the kinetics of its transformations can be understood from studies on analogous substituted benzoates. The rates of reactions like hydrolysis and esterification are highly dependent on several factors.

The hydrolysis of methyl benzoates, the reverse of esterification, has been studied extensively. These are typically pseudo-first-order reactions when conducted with a large excess of water. egyankosh.ac.in The reaction rate is influenced by the electronic nature of the substituents on the benzene (B151609) ring. zenodo.org For acid-catalyzed hydrolysis, the rate is dependent on the concentration of the ester and the hydronium ion catalyst. Kinetic experiments involve monitoring the concentration of the carboxylic acid produced over time, often through titration. egyankosh.ac.in Studies on similar systems, such as the hydrolysis of methyl acetate, have employed models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) framework to describe the reaction kinetics when catalyzed by solid-state resins. researchgate.netuwo.ca

Factors that influence the reaction rate include:

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing molecules with sufficient energy to overcome the activation energy barrier.
  • Concentration: The rate of reaction is directly proportional to the concentration of the reactants. In esterification, using a large excess of the alcohol can shift the equilibrium and increase the rate of ester formation, in accordance with Le Châtelier's principle. libretexts.org
  • Catalyst Concentration: In catalyzed reactions, the rate is also dependent on the concentration and activity of the catalyst.
  • Influence of Reaction Conditions on Selectivity and Yield

    Reaction conditions play a pivotal role in determining the outcome of synthetic transformations involving this compound, directly impacting the yield and selectivity of the desired product.

    In the aminolysis reaction to produce N-phenethyl-5-chloro-2-methoxybenzamide, both temperature and the molar ratio of reactants are critical. Heating a mixture of this compound with a twofold molar excess of phenethylamine (B48288) at 125°C for 5 hours results in a high yield of the corresponding amide. The excess amine helps to drive the reaction towards the product.

    For the sulfamoylation of the aromatic ring, where this compound is converted to Methyl 2-methoxy-5-sulfamoylbenzoate, the conditions are also precisely controlled. The reaction with sodium aminosulfinate is conducted at a moderate temperature of 45-60°C for an extended period of 10-14 hours. Using a slight excess of the sodium aminosulfinate ensures a high conversion rate.

    The following interactive table summarizes the influence of specific reaction conditions on the yield of key transformations.

    Role of Catalysts in Promoting Specific Transformations

    Catalysts are essential for facilitating many of the reactions involving this compound, often enabling reactions to occur under milder conditions and with greater efficiency.

    Acid Catalysis: Strong Brønsted acids like sulfuric acid (H₂SO₄) are the classic catalysts for Fischer-Speier esterification. byjus.commdpi.com They function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by the alcohol. libretexts.org Solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂), represent a more modern, heterogeneous alternative. rsc.orgacs.org These catalysts possess Brønsted acid sites on their surface that perform the same activating function but offer the advantage of easier separation from the reaction mixture. acs.org Zirconium-based solid acids, including Zr/Ti catalysts, have been shown to be effective, potentially working by coordinating with the carboxylate to facilitate the reaction. mdpi.com

    Base Catalysis: In the synthesis of this compound from Methyl 5-chlorosalicylate, a base like potassium carbonate (K₂CO₃) is crucial. It acts as a catalyst by deprotonating the phenolic hydroxyl group, generating the highly nucleophilic phenoxide anion required for the subsequent SN2 reaction with the methylating agent. researchgate.net

    Transition Metal Catalysis: Copper catalysts play a role in specific C-N bond-forming reactions. For instance, cuprous bromide (CuBr) has been used to catalyze the reaction between this compound and sodium aminosulfinate. chemicalbook.com In related amination reactions, copper(I) and copper(II) species, often supported by specific ligands, facilitate the coupling of amines with aryl halides. researchgate.netresearchgate.netchemistryviews.org The catalyst can be involved in a cycle where it is oxidized and then regenerated. For example, in some α-amination reactions, Cu(II)Br acts as a brominating agent, generating Cu(I)Br, which is then re-oxidized to Cu(II)Br by an oxidant to continue the catalytic cycle. researchgate.net

    The following interactive table provides an overview of catalysts used in reactions involving this compound and related compounds.

    Spectroscopic and Crystallographic Structural Elucidation

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

    The ¹H NMR spectrum of Methyl 5-chloro-2-methoxybenzoate provides precise information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.com In a typical spectrum recorded in deuterated chloroform (CDCl₃) at 400 MHz, the proton signals are observed at specific chemical shifts (δ), measured in parts per million (ppm). chemicalbook.com

    The aromatic region of the spectrum displays signals corresponding to the three protons on the benzene (B151609) ring. The proton at position 3 (H-3) typically appears as a doublet, coupled to H-4. The proton at position 4 (H-4) shows up as a doublet of doublets, being coupled to both H-3 and H-6. The proton at position 6 (H-6) appears as a doublet, coupled to H-4. The two methyl groups, one from the ester and one from the methoxy (B1213986) group, each produce a distinct singlet in the upfield region of the spectrum.

    Table 1: ¹H NMR Spectral Data for this compound

    Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
    Aromatic H 7.00 - 7.80 m (multiplet)
    Methoxy (-OCH₃) ~3.89 s (singlet)
    Ester (-COOCH₃) ~3.87 s (singlet)

    Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The table presents representative values.

    The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. chemicalbook.com In the broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives rise to a single peak. youtube.com

    The carbon atom of the ester carbonyl group (C=O) is typically the most downfield signal, appearing at a high chemical shift value. youtube.comdocbrown.info The aromatic carbons show signals in the intermediate region, with their exact shifts influenced by the attached substituents (chlorine and methoxy groups). The carbon attached to the methoxy group (C-2) and the carbon attached to the chlorine atom (C-5) are readily identifiable. The carbons of the two methyl groups (-OCH₃ and -COOCH₃) are observed in the most upfield region of the spectrum. youtube.com

    Table 2: ¹³C NMR Spectral Data for this compound

    Carbon Assignment Approximate Chemical Shift (δ, ppm)
    C=O (Ester) 165.5
    C-2 (Ar-OCH₃) 158.0
    C-5 (Ar-Cl) 133.0
    Aromatic CHs 115 - 132
    C-1 (Ar-COOCH₃) 121.0
    Methoxy (-OCH₃) 56.4
    Ester (-COOCH₃) 52.3

    Note: These are approximate values and can differ based on experimental conditions.

    Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

    Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular weight of this compound is 200.62 g/mol . nih.govsigmaaldrich.comscbt.com

    In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern is observed for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity approximately one-third that of the [M]⁺ peak.

    Key fragmentation pathways often involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 169, or the loss of the entire methoxycarbonyl group (-COOCH₃). Other significant peaks in the mass spectrum include fragments at m/z 171 and 105. nih.gov

    Table 3: Key Mass Spectrometry Fragments for this compound

    m/z Proposed Fragment Identity
    200/202 [M]⁺ Molecular ion
    169/171 [M - OCH₃]⁺
    105 [C₇H₅O]⁺

    Note: The presence of two m/z values (e.g., 200/202) indicates fragments containing a chlorine atom, showing the ³⁵Cl and ³⁷Cl isotopes.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. nih.gov

    A strong absorption band is observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages typically appear in the 1200-1300 cm⁻¹ region. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. A band corresponding to the C-Cl stretch can also be observed in the fingerprint region.

    Table 4: Characteristic IR Absorption Bands for this compound

    Functional Group Wavenumber (cm⁻¹) Vibration Type
    Aromatic C-H > 3000 Stretch
    C=O (Ester) ~1730 Stretch
    Aromatic C=C 1400 - 1600 Stretch
    C-O (Ester/Ether) 1200 - 1300 Stretch
    C-Cl ~700 - 800 Stretch

    Note: These are approximate values for the main absorption bands.

    X-ray Crystallography of this compound and its Metal Complexes/Derivatives

    While the structure of this compound itself in crystalline form is not extensively detailed in readily available literature, significant research has been conducted on the crystal structures of its derivatives, particularly metal complexes formed with the corresponding carboxylate, 5-chloro-2-methoxybenzoate. unesp.br

    Single-crystal X-ray diffraction analysis has been successfully employed to determine the crystal and molecular structures of several metal(II) complexes of 5-chloro-2-methoxybenzoate. unesp.br These studies reveal how the ligand coordinates to different metal centers.

    For instance, the complex [bis(5-chloro-2-methoxybenzoate)tetraaquamanganese(II)] crystallizes in the monoclinic system with the space group P2₁/c. unesp.br In this structure, the manganese(II) ion is located at a crystallographic center of symmetry and adopts a distorted octahedral coordination. unesp.br Isostructural complexes of cobalt(II) and nickel(II), specifically [pentaaqua(5-chloro-2-methoxybenzoato)cobalt(II)] (5-chloro-2-methoxybenzoate) and its nickel counterpart, crystallize in the orthorhombic system with the space group P2₁2₁2₁. unesp.br In contrast, the zinc(II) complex, [aquabis(5-chloro-2-methoxybenzoate)zinc(II)] monohydrate, crystallizes in the monoclinic Pc space group and features a tetrahedral coordination around the zinc(II) ion. unesp.br

    In these complexes, the carboxylate group of the 5-chloro-2-methoxybenzoate ligand demonstrates versatile coordination behavior, acting as a monodentate or bidentate ligand. unesp.br These crystallographic studies are crucial for understanding the steric and electronic effects of the substituents on the benzene ring and their influence on the formation and structure of coordination polymers.

    Analysis of Conformational Preferences

    The conformation of this compound is primarily determined by the orientation of the methoxy and methyl ester substituents relative to the benzene ring. The presence of these groups introduces the possibility of different rotational isomers, or conformers.

    The methoxy group (-OCH₃) attached to the benzene ring is known to have a significant influence on the molecule's conformation. Theoretical studies on anisole and its derivatives have shown that the most stable conformation is typically planar, with the methyl group of the methoxy substituent lying in the plane of the benzene ring. This planarity is a result of the balance between the steric repulsion between the methyl group and the ortho-substituent, and the electronic effects of conjugation between the oxygen lone pair and the aromatic π-system. For this compound, the methoxy group is at position 2, adjacent to the methyl ester group at position 1.

    In the case of this compound, significant steric hindrance between the adjacent methoxy and methyl ester groups at positions 1 and 2 would be expected. This steric clash likely forces one or both of these groups to rotate out of the plane of the benzene ring to achieve a lower energy conformation. The precise dihedral angles would be a compromise to minimize steric repulsion while attempting to maintain some degree of favorable electronic interactions. Without specific experimental data from techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or a crystal structure, the exact preferred conformation in solution or the solid state remains a subject for further investigation.

    Table 1: Predicted Conformational Properties of this compound

    PropertyPredicted Value/Characteristic
    Rotatable Bonds3 (C1-C7, C2-O2, O3-C9)
    Key Dihedral AnglesC2-C1-C(ester)-O(carbonyl), C1-C2-O(methoxy)-C(methyl)
    Expected ConformationNon-planar arrangement of methoxy and methyl ester groups relative to the benzene ring due to steric hindrance. The exact torsion angles represent a balance between steric and electronic effects.
    Influence of SubstituentsThe chloro substituent at position 5 is not expected to have a major direct steric influence on the conformation of the groups at positions 1 and 2, but it does influence the electronic properties of the ring.

    Investigation of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

    The potential for intermolecular interactions in the solid state of this compound is dictated by its functional groups and aromatic system. These interactions are crucial in determining the crystal packing and physical properties of the compound.

    Hydrogen Bonding: this compound does not possess any classic hydrogen bond donors (like O-H or N-H groups). However, it has three potential hydrogen bond acceptor atoms: the two oxygen atoms of the methyl ester group and the oxygen atom of the methoxy group. These can participate in weak C-H···O hydrogen bonds with hydrogen atoms from adjacent molecules. In the crystal structure of a related compound, Methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate, weak intermolecular C-H···O hydrogen bonds are observed, leading to the formation of dimeric units. acs.org It is highly probable that similar C-H···O interactions play a role in the crystal packing of this compound, where aromatic or methyl C-H groups on one molecule interact with the oxygen atoms of the ester or methoxy groups on a neighboring molecule.

    Without a determined crystal structure, the precise nature and hierarchy of these intermolecular interactions remain speculative. However, a combination of weak C-H···O hydrogen bonds and π-π stacking interactions is the most likely scenario for the solid-state assembly of this compound molecules.

    Table 2: Potential Intermolecular Interactions in this compound

    Interaction TypePotential Donor/Acceptor Sites
    Hydrogen BondingDonors: Aromatic C-H, Methyl C-H Acceptors: Carbonyl oxygen (C=O), Methoxy oxygen (-OCH₃), Ester oxygen (-OCH₃)
    π-π StackingInteraction between the aromatic rings of adjacent molecules. The geometry (e.g., parallel-displaced, T-shaped) will be influenced by steric and electronic factors of the substituents.
    Halogen BondingThe chlorine atom could potentially act as a halogen bond donor, interacting with an oxygen atom on a neighboring molecule.
    van der Waals ForcesGeneral attractive forces between molecules that contribute to the overall stability of the crystal lattice.

    Theoretical and Computational Chemistry Studies

    Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

    Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic landscape of a molecule. asianpubs.org These methods can determine the distribution of electrons, predict sites susceptible to chemical attack, and quantify molecular properties that govern reactivity.

    While specific DFT studies detailing the electronic properties of Methyl 5-chloro-2-methoxybenzoate are not prevalent in published literature, the methodology can be applied to predict key electronic descriptors. Such calculations would typically involve geometry optimization of the molecule to find its lowest energy structure, followed by the computation of various electronic parameters.

    Key Electronic Descriptors and Their Significance:

    HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a smaller gap suggests higher reactivity.

    Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the chlorine atom, while positive potential would be found near the hydrogen atoms.

    Atomic Charges: Calculations can assign partial charges to each atom in the molecule, providing a quantitative measure of the polarity of bonds and the distribution of charge.

    DFT studies on analogous substituted benzoic acids and benzamides demonstrate that analyzing these electronic properties can successfully predict reactivity and guide synthetic efforts. asianpubs.org For instance, in related compounds, the introduction of electron-withdrawing or donating groups has been shown to systematically alter the HOMO-LUMO gap and, consequently, the molecule's reactivity and biological activity. asianpubs.org

    Table 1: Predicted Physicochemical and Electronic Properties (Note: The following data is computationally predicted and sourced from public chemical databases, providing an estimation of the compound's properties.)

    PropertyPredicted Value / Identifier
    Molecular Formula C₉H₉ClO₃
    Molecular Weight 200.62 g/mol
    InChIKey HPTHYBXMNNGQEF-UHFFFAOYSA-N
    XlogP3 3.4
    Hydrogen Bond Donors 0
    Hydrogen Bond Acceptors 3

    This table contains computationally predicted data.

    Molecular Modeling and Dynamics Simulations for Structure-Activity Relationships

    This compound serves as a valuable scaffold or intermediate in the synthesis of more complex, biologically active molecules. tandfonline.comgoogle.comgoogle.com Molecular modeling and Structure-Activity Relationship (SAR) studies are crucial for understanding how the structural features of this scaffold contribute to the biological activity of its derivatives.

    SAR studies aim to identify the key chemical features (pharmacophores) responsible for a molecule's interaction with a biological target. For derivatives of this compound, the key features include:

    The aromatic ring as a core scaffold.

    The chloro group at position 5, which acts as a lipophilic and electron-withdrawing substituent.

    The methoxy group at position 2, which is a hydrogen bond acceptor and can influence conformation through steric effects.

    The methyl ester group, which can be hydrolyzed or modified to alter solubility and interaction patterns.

    Molecular docking, a common molecular modeling technique, can be used to place a ligand into the binding site of a target protein and estimate the binding affinity. This was performed for coumarin (B35378) hybrids synthesized using this compound, where docking studies helped rationalize the observed antimicrobial activity by identifying key binding interactions within bacterial enzymes. tandfonline.com Patents for compounds developed for metabolic disorders also describe the development of robust SAR models based on scaffolds derived from this molecule. google.com

    Molecular dynamics (MD) simulations could further refine these findings by simulating the movement of the ligand within the protein's binding site over time, providing insights into the stability of the interactions and the conformational changes that may occur upon binding.

    In Silico Prediction of Biological Activities and Target Interactions

    In silico methods use computational models to predict the biological activities of a compound and identify its potential protein targets. These approaches can screen large virtual libraries of molecules against various biological targets, prioritizing compounds for experimental testing.

    For derivatives of this compound, in silico studies have been applied successfully. In one study, coumarin-thiophene hybrids synthesized from this starting material were evaluated for antimicrobial activity. tandfonline.com Molecular docking was used to predict their interaction with two key bacterial enzymes, providing a mechanistic hypothesis for their biological effects. tandfonline.comtandfonline.com

    Table 2: In Silico Target Prediction for Derivatives of this compound

    Derivative ClassInvestigated Target(s)In Silico MethodKey Finding
    Coumarin-Thiophene HybridsMycobacterium tuberculosis InhA (Enoyl-ACP reductase)Molecular DockingDerivatives showed strong binding interactions, correlating with observed antitubercular activity. tandfonline.com
    Coumarin-Thiophene HybridsE. coli DNA Gyrase BMolecular DockingCompounds demonstrated potential inhibitory activity through binding at the enzyme's active site. tandfonline.comtandfonline.com
    Novel Scaffolds for Metabolic DisordersGlutamate (B1630785) DehydrogenaseNot specified, but SAR developedNovel compounds based on the scaffold were identified as glutamate dehydrogenase activators. google.comgoogle.com

    This table summarizes findings for derivatives synthesized from this compound.

    These examples demonstrate how in silico predictions of target interactions are vital for modern drug discovery, allowing researchers to connect a molecule's structure to a specific biological function and mechanism of action. mdpi.commdpi.com

    Computational Analysis of Conformational Landscapes

    The three-dimensional shape (conformation) of a molecule is critical to its ability to interact with biological targets. Computational analysis of a molecule's conformational landscape involves identifying all possible low-energy shapes and the energy barriers between them.

    For this compound, the primary degrees of conformational freedom are the rotation around the C-O bonds of the methoxy and methyl ester groups. The key dihedral angles that define the conformation are:

    C(1)-C(2)-O-CH₃ (Methoxy group)

    C(2)-C(1)-C(=O)-O (Ester group relative to the ring)

    C(1)-C(=O)-O-CH₃ (Ester methyl group)

    A full conformational analysis would involve a systematic scan of the potential energy surface by rotating these key bonds. This would identify the most stable (lowest energy) conformers and the energy required to transition between them. This information is invaluable for docking studies, as it is essential to use a biologically relevant, low-energy conformation of the ligand in the simulation.

    Table 3: Key Dihedral Angles for Conformational Analysis

    Dihedral AngleDefining AtomsDescription
    τ₁C1-C2-O-CH₃Orientation of the methoxy group relative to the aromatic ring.
    τ₂C2-C1-C(=O)-OOrientation of the ester group relative to the aromatic ring.
    τ₃C1-C(=O)-O-CH₃Orientation of the methyl group of the ester.

    This table outlines the key rotational bonds that determine the compound's conformational landscape.

    Applications in Medicinal Chemistry and Drug Discovery Research

    Role as Key Pharmaceutical Intermediates

    Methyl 5-chloro-2-methoxybenzoate is primarily recognized for its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). mdpi.com Its chemical structure, featuring a chlorinated and methoxylated benzene (B151609) ring with a methyl ester group, allows for diverse modifications, making it a valuable scaffold in drug development. mdpi.com

    One of the most notable applications is in the production of gastroprokinetic agents. For instance, it is a precursor in the synthesis of Cisapride , a drug known to enhance gastrointestinal motility. researchgate.netnih.gov The synthesis involves reacting the derivative, 4-amino-5-chloro-2-methoxybenzoic acid, with other chemical moieties to construct the final complex drug molecule. researchgate.net

    Similarly, it is an essential intermediate in the manufacturing of Metoclopramide (B1676508) and its related compounds. semanticscholar.org A derivative, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a known biotransformed metabolite of Metoclopramide and serves as a crucial component for quality control and impurity profiling in the pharmaceutical industry. semanticscholar.orgmdpi.comopulentpharma.comnih.govnih.gov The process can involve the aminolysis of this compound with phenethylamine (B48288) to produce N-phenethyl-5-chloro-2-methoxybenzamide, a key step towards synthesizing certain antiemetic drugs. researchgate.net

    Beyond these specific examples, the compound is a foundational element for creating a variety of biologically active molecules, including those investigated for anti-inflammatory and analgesic properties. mdpi.com Its utility in forming more complex structures underscores its importance in the pipeline of pharmaceutical research and production.

    Investigation of Biological Activities of this compound Derivatives

    The structural framework of this compound has been a fertile ground for the discovery of new biologically active compounds. By modifying its core structure, scientists have developed numerous derivatives and investigated their potential therapeutic effects across a spectrum of diseases.

    Antimicrobial and Antifungal Potentials

    Research into the derivatives of benzoic acid, the parent structure of this compound, has revealed significant antimicrobial and antifungal properties. researchgate.netnih.gov The presence of a halogen, such as the chloro group in the target compound's derivatives, is often associated with enhanced antimicrobial activity. nih.gov

    Studies have shown that certain derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one, which share structural similarities, exhibit notable antibacterial and antifungal effects. nih.gov The synthesis of Schiff's bases from 2-chlorobenzoic acid has also yielded compounds with potent antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli. acs.org Furthermore, various benzoic acid derivatives have demonstrated dose-dependent fungistatic activity against several phytopathogenic fungi, with a particular efficacy against the Fusarium genus. researchgate.net

    While direct studies on this compound itself are limited in this context, the established antimicrobial and antifungal efficacy of its structural analogues provides a strong rationale for exploring its derivatives as potential new anti-infective agents. nih.gov

    Table 1: Antimicrobial Activity of Related Benzoic Acid Derivatives

    Compound TypeTarget Organism(s)Observed EffectReference
    2-chlorobenzoic acid derivatives (Schiff's bases)E. coli (Gram-negative), S. aureus, B. subtilis (Gram-positive)Potent activity, especially against E. coli acs.org
    5-Chloro-1,3-benzoxazol-2(3H)-one derivativesBacteria and FungiGood antibacterial and antifungal activity nih.gov
    Benzoic acid derivativesFusarium genus (Phytopathogenic fungi)Strong, dose-dependent fungistatic activity researchgate.net

    Anti-inflammatory and Antioxidant Properties

    The investigation into the anti-inflammatory and antioxidant potential of this compound derivatives is an emerging area of research. While direct evidence is sparse, studies on structurally related compounds suggest a promising outlook. For instance, research on pyran-fused indoles, which can be synthesized from related precursors, has identified potent anti-inflammatory agents like (S)-etodolac. ffhdj.com Similarly, a synthesized benzoxolane derivative, 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane, displayed significant anti-inflammatory and analgesic effects, surpassing acetylsalicylic acid (ASA) in some measures. nih.gov

    The antioxidant properties of phenolic compounds, including hydroxybenzoic acid derivatives, are well-documented. nih.gov These compounds can act as free radical scavengers and protect cells from oxidative stress. nih.gov Although this compound itself is not a phenol, its derivatives can be designed to incorporate phenolic hydroxyl groups, which are crucial for antioxidant activity. Studies on 2-acyl-1,4-benzohydroquinone derivatives, for example, have shown moderate antioxidant activity. mdpi.com This suggests that derivatives of this compound could be chemically modified to enhance their antioxidant capacity.

    Modulation of Receptor Activity (e.g., 5-HT4 receptor agonists and antagonists)

    One of the most extensively researched areas for derivatives of this compound is their ability to modulate the activity of serotonin (B10506) receptors, specifically the 5-HT4 receptor. This receptor plays a critical role in regulating gastrointestinal motility.

    Scientists have synthesized numerous benzoate (B1203000) derivatives from 4-amino-5-chloro-2-methoxybenzoic acid that act as potent 5-HT4 receptor agonists. mdpi.com These compounds have shown efficacy in laboratory models using guinea pig ileum and rat esophagus muscle. mdpi.com For example, the introduction of specific substituent groups on a piperidine (B6355638) ring attached to the core structure resulted in compounds with nanomolar affinity for the 5-HT4 receptor. mdpi.com

    Interestingly, subtle structural modifications can dramatically alter the pharmacological profile of these derivatives, converting them from agonists (which activate the receptor) to antagonists (which block the receptor). mdpi.com For instance, the addition of two methyl groups on the piperidine ring of one derivative created a potent 5-HT4 antagonist. mdpi.com This dual potential for creating both agonists and antagonists from the same chemical scaffold highlights the versatility of this compound in drug discovery. nih.gov

    Table 2: 5-HT4 Receptor Activity of Selected Derivatives

    Derivative StructurePharmacological ProfileReceptor Affinity (Ki)Reference
    2-(1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate (ML 10302)Partial Agonist1.07 ± 0.5 nM mdpi.com
    2-(3-CONH2-1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoatePartial Agonist1.0 ± 0.3 nM mdpi.com
    2-(cis-3,5-dimethylpiperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoateAntagonist0.26 ± 0.06 nM mdpi.com
    (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]anilineSelective AgonistHigh affinity for human 5-HT4 nih.gov

    Anticancer and Anti-proliferative Effects

    The potential of this compound derivatives as anticancer agents has been a significant focus of recent research. By modifying the core structure, scientists have developed compounds that exhibit potent antiproliferative activity against various human cancer cell lines. semanticscholar.org

    One study focused on synthesizing a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives. semanticscholar.org Several of these compounds demonstrated significant cytotoxicity against a panel of human cancer cell lines, including those for leukemia. semanticscholar.org Another line of research explored indole-2-carboxamides and pyrido[3,4-b]indol-1-ones derived from a 5-chloro-indole scaffold. Certain compounds in this series showed excellent antiproliferative activity and were found to be potent inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

    Furthermore, metal complexes incorporating ligands derived from 5-chloro-2-aminophenol have been synthesized and evaluated. A copper(II) complex, in particular, showed effective cytotoxicity against lung cancer cells, inhibited tumor growth in animal models, and induced apoptosis (programmed cell death) in cancer cells. nih.gov Research on thieno[2,3-b]pyridine (B153569) derivatives has also yielded compounds with potent anti-proliferative activity against breast and colorectal cancer cell lines, with some demonstrating IC50 values in the nanomolar range. mdpi.com These findings underscore the promise of using this compound as a template for designing novel and effective anticancer drugs. mdpi.com

    Research as Intermediates for Gastrointestinal Motility Drugs and Antiemetics (e.g., cisapride, metoclopramide related compounds)

    As previously highlighted, a primary application of this compound and its direct precursor, 5-chloro-2-methoxybenzoic acid, is in the synthesis of drugs that regulate gastrointestinal function. researchgate.netsemanticscholar.org These compounds are classified as prokinetic agents and antiemetics, which help control acid reflux, nausea, and vomiting.

    The synthesis of Cisapride , a 5-HT4 receptor agonist used to treat symptoms of gastroesophageal reflux disease, often utilizes 4-amino-5-chloro-2-methoxybenzoic acid as a key starting material. researchgate.netnih.gov The process involves coupling this acid with a specific piperidine-containing side chain to form the final drug. researchgate.net

    Similarly, this compound is integral to the production of Metoclopramide , a widely used antiemetic and prokinetic drug. semanticscholar.org An acetylated derivative, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is not only an intermediate in some synthetic routes but is also recognized as an impurity and metabolite of Metoclopramide. semanticscholar.orgmdpi.comopulentpharma.comnih.govnih.gov Its presence is monitored during manufacturing to ensure the purity and quality of the final pharmaceutical product. The established synthetic pathways to these important gastrointestinal drugs solidify the role of this compound as a critical intermediate in pharmaceutical manufacturing. researchgate.net

    Structure-Activity Relationship (SAR) Studies in Drug Design

    The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been a critical area of research, particularly in the context of their potential as dopamine (B1211576) receptor antagonists. The core scaffold of a substituted benzamide is a key pharmacophore for dopamine D2 and D3 receptor affinity. nih.govredheracles.netmdpi.com The specific substitutions on the aromatic ring, such as the chloro and methoxy (B1213986) groups found in this compound, play a crucial role in modulating the binding affinity and selectivity of these compounds.

    Research into a series of benzamide derivatives has provided valuable insights into the SAR of this class of compounds. For instance, the position of the methoxy group on the phenyl ring has been shown to be a critical determinant of receptor selectivity and affinity. redheracles.net In studies of related benzolactam derivatives, compounds with a 2-methoxyphenylpiperazine moiety demonstrated significantly higher affinity for the D2 receptor compared to their 4-methoxyphenyl (B3050149) counterparts. redheracles.net This suggests that the ortho-methoxy group, as seen in this compound, is a favorable feature for D2 receptor binding.

    Furthermore, the nature of the substituent at the 5-position of the benzoic acid ring also influences biological activity. The presence of a chlorine atom at this position, as in this compound, is a common feature in several biologically active benzamides. For example, the related compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a known metabolite of the dopamine D2 receptor antagonist, metoclopramide. chemicalbook.comsigmaaldrich.com This suggests that the 5-chloro substitution is compatible with, and likely contributes to, the dopamine receptor antagonist activity.

    The development of various substituted benzamides has highlighted that different side chains attached to the benzamide nitrogen have distinct requirements for aromatic substituents to achieve high dopamine D2 receptor affinity. nih.gov While this compound itself has a simple methyl ester, the broader class of benzamide dopamine antagonists often features more complex side chains, such as pyrrolidinylmethyl or piperidinyl groups. nih.gov The interplay between these side chains and the aromatic substituents is a key aspect of their SAR.

    In a different biological context, methyl 3-chloro-4-methoxybenzoate, an isomer of this compound, has been identified as a semiochemical that inhibits copulation behavior in males of the tick species Ixodes ricinus. researchgate.net This finding indicates that subtle changes in the substitution pattern on the benzoate ring can lead to vastly different biological activities, targeting different receptor systems in different organisms. The specific arrangement of the chloro and methoxy groups in this compound appears to be important for its observed biological effects.

    The following table summarizes the key structural features and their influence on the biological activity of substituted benzoates, drawing from studies on related compounds.

    Structural Feature Influence on Biological Activity Relevant Compounds
    2-Methoxy Group Favorable for dopamine D2 receptor affinity.This compound, 2-methoxyphenylpiperazine derivatives
    5-Chloro Group Compatible with and likely contributes to dopamine receptor antagonism.This compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate
    Benzoate Substitution Pattern Isomeric changes can lead to different biological activities (e.g., semiochemical vs. potential neuromodulator).This compound, Methyl 3-chloro-4-methoxybenzoate
    Side Chain Interacts with aromatic substituents to determine receptor affinity and selectivity.Various substituted benzamide dopamine antagonists

    Mechanistic Investigations of Biological Action

    The mechanistic investigations into the biological actions of compounds related to this compound have primarily focused on their interaction with the dopamine receptor system. Substituted benzamides, as a class, are recognized as atypical neuroleptics that exhibit a distinct mechanism of action compared to classical antipsychotic drugs like haloperidol (B65202) and chlorpromazine. nih.gov

    Studies have shown that substituted benzamides can displace the binding of both dopamine antagonists, such as ³H-spiperone, and dopamine agonists, like ³H-n-propylnorapomorphine (³H-NPA), from dopamine receptors. nih.gov This indicates that they act as competitive antagonists at these receptor sites. However, a key mechanistic feature of substituted benzamides is their apparent higher affinity for dopamine receptors labeled by agonists compared to those labeled by antagonists. nih.gov This suggests a preferential interaction with the high-affinity state of the dopamine receptor, which is thought to be the functionally active state coupled to G-proteins.

    The biological effects of these compounds are linked to their ability to block dopamine-mediated signaling pathways. In the central nervous system, dopamine receptors play a crucial role in regulating motor control, motivation, and reward. By antagonizing D2 receptors, substituted benzamides can modulate these processes. For instance, the induction of cataleptic behavior, a common side effect of older antipsychotics, has been correlated with the displacement of ³H-spiperone in the striatum. nih.gov The atypical nature of many substituted benzamides is associated with a lower propensity to cause such extrapyramidal side effects.

    In a non-mammalian system, the mechanism of action for methyl 3-chloro-4-methoxybenzoate as a copulation-inhibiting semiochemical in Ixodes ricinus involves chemosensory pathways. researchgate.net This compound, released by engorged females, acts as a repellent to males, likely by binding to specific olfactory receptors on the male's sensory appendages. researchgate.net This interaction triggers a behavioral response, signaling that the female is no longer receptive to mating. researchgate.net While the specific receptor and downstream signaling cascade have not been fully elucidated, it represents a distinct mechanism of action from the dopamine receptor antagonism observed with structurally related compounds in vertebrates.

    The primary mechanism of action for local anesthetics of the amino ester group, such as procaine, involves the blockade of voltage-gated sodium channels. wikipedia.org By blocking these channels, they prevent the generation and propagation of nerve impulses, leading to a loss of sensation. While this compound does not belong to this chemical class, the study of various benzoate derivatives highlights the diverse range of biological targets these scaffolds can interact with.

    The following table outlines the proposed mechanisms of action for this compound and related compounds based on available research.

    Applications in Agrochemical Research

    Utility as Intermediates in the Synthesis of Herbicides and Fungicides

    Methyl 5-chloro-2-methoxybenzoate is recognized as a crucial intermediate in the development of various agrochemicals, particularly herbicides and fungicides. chemimpex.comchembk.com Its chemical structure allows it to be a foundational component for creating more complex, biologically active compounds designed to protect crops. chemimpex.com

    One specific example of its application is in the synthesis of benzenesulfonylurea herbicides. A patented process outlines the use of this compound in the creation of p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide. In this process, this compound is reacted with phenethylamine (B48288) through aminolysis to produce N-phenethyl-5-chloro-2-methoxybenzamide. google.com This intermediate is then further processed to yield the final sulfonamide compound, which has demonstrated potential for use as a herbicide and plant growth regulator. google.com

    The synthesis process is detailed in the following reaction scheme:

    Reaction Scheme: Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide

    Reactant 1 Reactant 2 Conditions Product Yield
    This compound Phenethylamine Heated at 125°C for 5 hours N-phenethyl-5-chloro-2-methoxybenzamide 84%

    Data from a patented synthesis process. google.com

    This utility as a precursor highlights the importance of this compound in generating novel compounds for crop protection. chemimpex.com

    Research on Pest Control Agents (e.g., inhibition of copulatory behavior in Ixodes ricinus)

    Beyond its role in creating traditional pesticides, this compound has been investigated for more specialized pest control applications. Notably, research has demonstrated its activity as a behavioral inhibitor in certain pests.

    One study identified that this compound inhibits the copulatory behavior of the male Ixodes ricinus tick. sigmaaldrich.com This tick species is a significant vector for various diseases affecting both humans and animals, including Lyme disease. By disrupting the reproductive cycle of this pest, such compounds could offer a novel approach to managing its population and reducing the transmission of associated pathogens. This application showcases the potential for developing behavior-modifying chemicals as a targeted pest control strategy.

    CompoundTarget PestObserved Effect
    This compoundIxodes ricinus (male)Inhibition of copulatory behavior
    Source: Biochemical/physiological actions noted in a product listing. sigmaaldrich.com

    Structure-Activity Relationship Studies for Agrochemical Development

    Structure-activity relationship (SAR) studies are a cornerstone of modern agrochemical development. These studies involve synthesizing a series of related compounds by systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. The goal is to identify the key structural features responsible for the desired effect, leading to the design of more potent and selective agrochemicals.

    While specific, in-depth SAR studies for agrochemical derivatives of this compound are not extensively detailed in publicly available literature, its role as a building block makes it an ideal candidate for such research. chemimpex.com The process involves using the core structure of this compound and creating analogues by altering substituents on the benzene (B151609) ring.

    For instance, in the development of new herbicides or fungicides, researchers might synthesize a library of compounds where the chloro or methoxy (B1213986) groups are moved to different positions or replaced with other functional groups. These new derivatives would then be screened for their herbicidal or fungicidal efficacy. The results would help to build an SAR model, clarifying which structural modifications enhance or diminish activity. This methodical approach is crucial for optimizing lead compounds into effective and commercially viable agrochemical products. mdpi.comnih.gov

    Other Emerging Research Applications

    Application in Flavor and Fragrance Research

    Methyl 5-chloro-2-methoxybenzoate is utilized in the flavor and fragrance industry. chemimpex.com It serves as a precursor or intermediate in the synthesis of new flavoring agents and fragrances, contributing to the formulation of perfumes and food additives. chemimpex.com The specific aromatic profile derived from its structure is a key factor in its application in this field.

    Use as a Reagent in General Organic Synthesis

    In the broader field of organic chemistry, this compound is employed as a reagent and an intermediate for the synthesis of more complex molecules. chemimpex.comindiamart.com Its chemical structure, featuring a substituted benzene (B151609) ring, allows it to be a foundational component for creating novel compounds and materials. chemimpex.com

    A documented example of its utility is in the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide. In this process, this compound is reacted with phenethylamine (B48288) through aminolysis to produce the target amide. google.com This transformation highlights its role as a key building block in constructing more elaborate chemical structures. chemimpex.comgoogle.com

    Table 1: Key Properties of this compound

    Property Value
    Molecular Formula C₉H₉ClO₃ cymitquimica.comnih.gov
    Molecular Weight 200.62 g/mol cymitquimica.comsigmaaldrich.com
    CAS Number 33924-48-0 chemimpex.comsigmaaldrich.com
    Appearance Colorless to light orange to yellow clear liquid cymitquimica.com
    Boiling Point 235-240 °C sigmaaldrich.com

    | Density | 1.259 g/mL at 25 °C sigmaaldrich.com |

    Contribution to Polymer Chemistry Research

    The application of this compound extends to polymer chemistry. It is used in the production of various polymers, where it can be incorporated to enhance the properties of materials such as plastics and coatings. chemimpex.com Its function as a monomer or an additive can influence the final characteristics of the polymer.

    Exploration in Materials Science

    In materials science, the potential of this compound is being explored due to its nature as a versatile chemical building block. chemimpex.com Researchers utilize it in the synthesis of novel organic materials. Its defined molecular structure allows for the systematic design and creation of new materials with specific, tailored properties for various advanced applications.

    Future Research Directions and Challenges

    Development of More Efficient and Eco-Friendly Synthetic Methodologies

    A primary focus for the future of methyl 5-chloro-2-methoxybenzoate synthesis lies in the adoption of green chemistry principles. While current synthetic methods are functional, they often employ harsh chemicals and organic solvents, raising environmental concerns. To mitigate these issues, future research is anticipated to concentrate on several innovative areas.

    A significant avenue of exploration is the creation of advanced catalytic systems that enable synthesis under more benign conditions. The application of metal-based or organocatalysts could pave the way for syntheses with improved atom economy and lower energy requirements. The use of water as a solvent, a practice that has shown success in the synthesis of other heterocyclic compounds like substituted benzothiazoles, offers an appealing and environmentally friendly substitute for conventional organic solvents. rsc.orgscispace.comsemanticscholar.org Additionally, the investigation of microwave-assisted synthesis holds the promise of drastically reduced reaction times and enhanced yields. The design of one-pot procedures, which consolidate multiple reaction steps into a single vessel, will be instrumental in reducing waste and streamlining purification. scispace.com The overarching aim is to establish synthetic protocols that are not only high-yielding and pure but also sustainable and viable for industrial-scale production. nih.gov

    Identification of Novel Biological Targets and Therapeutic Applications

    Although initial research has suggested the potential of this compound derivatives in antimicrobial and anticancer applications, a wide array of biological targets is yet to be investigated. Future scientific inquiry should progress from preliminary screenings to the precise identification of the molecular targets and biological pathways influenced by these compounds. This will necessitate a multifaceted approach, including high-throughput screening against a diverse set of biological entities such as enzymes, receptors, and ion channels.

    A comprehensive understanding of structure-activity relationships (SAR) is crucial for this endeavor. By methodically altering the structure of the parent compound and assessing the impact on biological activity, researchers can pinpoint the functional groups that are key to target binding and efficacy. The interaction between the chloro and methoxy (B1213986) groups on the benzene (B151609) ring, for instance, is likely a critical factor in the compound's pharmacological activity. nih.gov The use of bioisosteric replacement, where a functional group is substituted with another that has similar physical or chemical characteristics, may also lead to the discovery of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The ultimate objective is to uncover new therapeutic uses for these compounds, potentially in fields such as infectious diseases, oncology, or inflammatory conditions.

    Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

    A detailed comprehension of the reaction mechanisms and biological interactions of this compound and its derivatives is essential for their rational and effective development. Future studies will increasingly depend on a synergistic blend of experimental and computational techniques to unravel these intricate processes.

    Experimental methods, including kinetic studies, isotopic labeling, and sophisticated spectroscopic techniques like NMR and mass spectrometry, will remain vital for delineating reaction pathways and identifying short-lived intermediates. Concurrently, computational chemistry is poised to play a more significant role. nih.gov For example, Density Functional Theory (DFT) calculations can be utilized to model reaction energy landscapes, forecast the stability of intermediates, and offer insights into the electronic influences of the chloro and methoxy substituents. Molecular docking and molecular dynamics simulations can be used to predict how these compounds interact with biological targets and to understand the key intermolecular forces that determine their affinity and selectivity. researchgate.net By amalgamating the data from both experimental and computational investigations, researchers can construct detailed models that account for the observed reactivity and bioactivity, thereby steering the design of more potent and targeted molecules.

    Rational Design of New Derivatives with Enhanced Bioactivity and Selectivity

    The deliberate design of new derivatives of this compound with superior biological properties stands as a principal goal for future research. nih.govnih.govresearchgate.net This strategy transcends the conventional trial-and-error paradigm of drug discovery, instead leveraging a profound understanding of the target's structure and the SAR of the lead compound.

    Structure-based drug design will be an especially potent instrument in this pursuit. researchgate.net By employing techniques such as X-ray crystallography or cryo-electron microscopy to resolve the three-dimensional structure of a biological target complexed with a this compound derivative, scientists can visualize the binding site and pinpoint opportunities for enhancement. This structural information can then guide the creation of new analogs with modifications aimed at improving binding affinity and selectivity. For instance, the incorporation of additional functional groups capable of forming specific hydrogen bonds or hydrophobic interactions with the target protein could lead to a substantial boost in potency. drugdesign.org The aim is to establish a continuous cycle of design, synthesis, and evaluation, where each successive generation of compounds provides deeper insights that inform the creation of even more effective molecules.

    Scale-Up and Industrial Feasibility Studies for Promising Derivatives

    For any novel derivative of this compound that demonstrates significant potential in preclinical evaluations, the capacity for large-scale, cost-effective, and reproducible production is a critical challenge. nih.gov Consequently, future research must tackle the complexities of process development and scale-up.

    Addressing Environmental Impact and Safety Considerations in Research and Development

    The inclusion of a halogen atom in the structure of this compound calls for a meticulous evaluation of its potential environmental footprint and safety profile. Halogenated aromatic compounds can exhibit persistence in the environment and may exert toxic effects on various life forms. taylorfrancis.comnih.govnih.goviloencyclopaedia.org Therefore, a proactive stance on these concerns is crucial throughout the research and development lifecycle.

    Future investigations should incorporate a rigorous assessment of the ecotoxicity and biodegradability of both the parent compound and its most promising derivatives. This will require standardized testing to determine their effects on aquatic ecosystems, soil microbiota, and other environmental segments. In addition, a thorough toxicological evaluation is needed to identify any potential hazards to human health, including assessments of acute and chronic toxicity, as well as mutagenic and carcinogenic potential. iloencyclopaedia.orgiloencyclopaedia.org The development of green analytical methodologies for the detection and measurement of these compounds in environmental matrices will also be of great importance. By embedding these environmental and safety considerations into the initial phases of research, it will be possible to identify and prioritize the development of compounds that are not only efficacious but also have a minimal impact on the environment and human well-being.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.